molecular formula C16H16Cl2N2O4 B3468658 6,8-Dichloro-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]chromen-2-one

6,8-Dichloro-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]chromen-2-one

Cat. No.: B3468658
M. Wt: 371.2 g/mol
InChI Key: VHLMPRQSDCTEGC-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a piperazine ring substituted with a hydroxyethyl group and a chromen-2-one core with dichloro substitutions at positions 6 and 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Chlorination: The chromen-2-one core is then chlorinated at positions 6 and 8 using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Piperazine Substitution: The chlorinated chromen-2-one is reacted with 1-(2-hydroxyethyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chlorine atoms at positions 6 and 8 can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

6,8-Dichloro-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Pharmacology: It is investigated for its potential as a neuroprotective agent, possibly due to its interaction with neurotransmitter receptors.

    Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]chromen-2-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes such as tyrosine kinases, which are involved in cell signaling pathways related to cancer cell growth.

    Receptor Modulation: It may modulate neurotransmitter receptors, leading to neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]chromen-2-one: Characterized by its dichloro substitutions and hydroxyethyl piperazine moiety.

    1-(2-Hydroxyethyl)piperazine: A simpler compound with a hydroxyethyl group attached to a piperazine ring.

    1,4-Bis(2-hydroxyethyl)piperazine: Contains two hydroxyethyl groups attached to a piperazine ring.

Uniqueness

This compound is unique due to its combination of a chromen-2-one core with dichloro substitutions and a hydroxyethyl piperazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,8-dichloro-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4/c17-11-7-10-8-12(16(23)24-14(10)13(18)9-11)15(22)20-3-1-19(2-4-20)5-6-21/h7-9,21H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLMPRQSDCTEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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